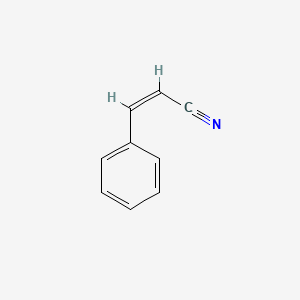
(Z)-3-Phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Phenylacrylonitrile: is an organic compound characterized by the presence of a phenyl group attached to an acrylonitrile moiety. This compound is known for its applications in various fields, including organic synthesis and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for preparing (Z)-3-Phenylacrylonitrile involves the aldol condensation of benzaldehyde with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature, yielding the desired product with high selectivity for the Z-isomer.
Heck Reaction: Another method involves the Heck reaction, where iodobenzene reacts with acrylonitrile in the presence of a palladium catalyst and a base. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with minimal by-products.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-3-Phenylacrylonitrile can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-3-Phenylpropionitrile using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: (Z)-3-Phenylpropionitrile.
Substitution: Various substituted phenylacrylonitriles.
科学的研究の応用
Chemistry:
Synthesis of Pharmaceuticals: (Z)-3-Phenylacrylonitrile is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Material Science: It is employed in the production of polymers and copolymers with unique mechanical and thermal properties.
Biology and Medicine:
Biological Probes: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Drug Development: Its derivatives are investigated for their potential therapeutic effects in treating various diseases.
Industry:
Polymer Industry: this compound is used in the production of specialty polymers with enhanced properties.
Agriculture: It is utilized in the synthesis of agrochemicals for crop protection.
作用機序
The mechanism by which (Z)-3-Phenylacrylonitrile exerts its effects involves interactions with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The nitrile group plays a crucial role in binding to active sites of enzymes, leading to changes in their activity.
類似化合物との比較
(E)-3-Phenylacrylonitrile: The E-isomer of 3-Phenylacrylonitrile, which differs in the spatial arrangement of the phenyl and nitrile groups.
Cinnamaldehyde: A structurally related compound with an aldehyde group instead of a nitrile group.
Uniqueness:
Selectivity: (Z)-3-Phenylacrylonitrile exhibits higher selectivity in certain chemical reactions compared to its E-isomer.
Reactivity: The presence of the nitrile group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
24840-05-9 |
|---|---|
分子式 |
C9H7N |
分子量 |
129.16 g/mol |
IUPAC名 |
(Z)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4- |
InChIキー |
ZWKNLRXFUTWSOY-DAXSKMNVSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C#N |
正規SMILES |
C1=CC=C(C=C1)C=CC#N |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



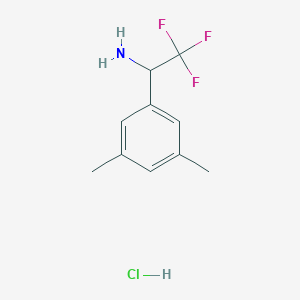
![Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B13114753.png)

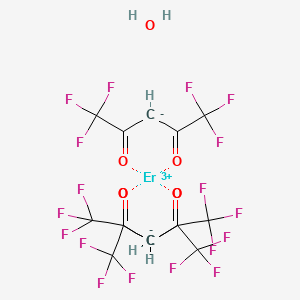
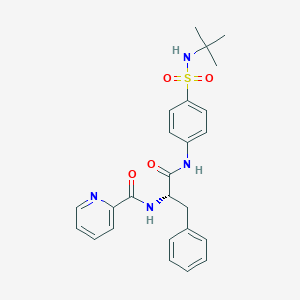
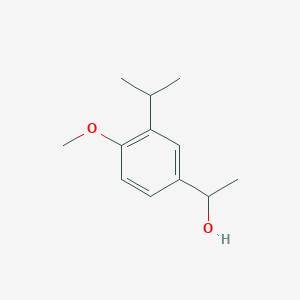

![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
![Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane](/img/structure/B13114798.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)
![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)

![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
